REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[CH:15]1([NH2:18])[CH2:17][CH2:16]1>C(O)C>[CH:15]1([NH:18][C:2]2[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]3[C:3]=2[NH:4][CH:5]=[N:6]3)[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 4.5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
leaving a white solid
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to dryness, 215 mL of H2O
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying (vacuum oven, 50° C., 5 hours) 8.1 g of product
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
4.5 d |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=C2NC=NC2=NC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |